molecular formula C10H8ClN3 B7616965 4-Chloro-2-pyrazin-2-ylaniline

4-Chloro-2-pyrazin-2-ylaniline

Cat. No.: B7616965
M. Wt: 205.64 g/mol
InChI Key: RXFINSIMTWJTKI-UHFFFAOYSA-N
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Description

4-Chloro-2-pyrazin-2-ylaniline is an organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a chloro group at the 4th position and an aniline group at the 2nd position of the pyrazine ring. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-pyrazin-2-ylaniline typically involves the reaction of 4-chloropyrazine with aniline under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the chloro group is replaced by the aniline group. This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-pyrazin-2-ylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the original amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) and solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions include various substituted pyrazine derivatives, which can have different functional groups such as nitro, hydroxyl, or alkoxy groups.

Scientific Research Applications

4-Chloro-2-pyrazin-2-ylaniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrazine derivatives.

    Biology: The compound is studied for its potential antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds with potential therapeutic effects.

    Industry: It is used in the development of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-pyrazin-2-ylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-nitroaniline: Similar in structure but with a nitro group instead of an aniline group.

    2-Chloro-4-nitroaniline: Another structural isomer with different positioning of the chloro and nitro groups.

    4-Chloro-2-aminopyridine: Contains a pyridine ring instead of a pyrazine ring.

Uniqueness

4-Chloro-2-pyrazin-2-ylaniline is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-2-pyrazin-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-7-1-2-9(12)8(5-7)10-6-13-3-4-14-10/h1-6H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFINSIMTWJTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NC=CN=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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